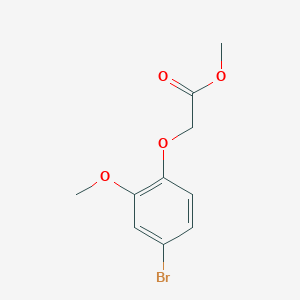

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Description

Contextualization of Halogenated Phenoxyacetate (B1228835) Derivatives in Chemical Research

Halogenated phenoxyacetate derivatives are a class of organic compounds that hold significant importance in various fields of chemical research. The incorporation of halogen atoms into the phenoxyacetate scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. google.com This makes them valuable intermediates and building blocks in the synthesis of a wide range of functional molecules, including pharmaceuticals and agrochemicals. nbinno.comresearchgate.net

In medicinal chemistry, the phenoxyacetic acid framework is found in compounds developed for various therapeutic purposes. For instance, derivatives have been synthesized and evaluated as potential selective COX-2 inhibitors for anti-inflammatory applications and as anticancer agents. mdpi.commdpi.com The halogen substituents on the aromatic ring serve as versatile handles for further molecular modifications, such as transition metal-catalyzed cross-coupling reactions, which allow for the construction of more complex molecular architectures. nbinno.com Halogenated aromatic compounds are crucial in the manufacturing of dyes, flame retardants, and fine chemicals. researchgate.net The strategic placement of halogens can tune the electronic and steric properties of the molecule, making these derivatives a subject of ongoing interest in materials science and synthetic methodology development.

Structural Characteristics and Chemical Nomenclature of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

This compound is a substituted aromatic ether. Its formal name, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . The structure is characterized by a central phenoxyacetate core. A bromine atom is substituted at the para-position (position 4) of the benzene (B151609) ring, and a methoxy (B1213986) group (-OCH₃) is at the ortho-position (position 2) relative to the ether linkage. The acetate (B1210297) portion of the molecule exists as a methyl ester.

The combination of these features—an aromatic ring, an ether linkage, a bromine atom, a methoxy group, and a methyl ester—provides multiple reactive sites, making it a potentially versatile substrate for organic synthesis. While specific, experimentally determined data for this exact compound is not widely available in the literature, its fundamental properties can be calculated based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrO₄ |

| Molecular Weight | 275.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1261878-59-4 |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)OCC(=O)OC |

Historical and Contemporary Relevance of this compound in Synthetic Chemistry and Allied Sciences

While specific documented applications of this compound are limited in readily accessible literature, its relevance can be inferred from established synthetic principles and the utility of structurally similar compounds.

The synthesis of phenoxyacetate derivatives is typically achieved through a Williamson ether synthesis. This would involve the reaction of a substituted phenol (B47542), in this case, 4-bromo-2-methoxyphenol (B1221611), with an alkyl haloacetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate (B1199739). mdpi.comwikipedia.org The reaction is generally conducted in the presence of a weak base, like potassium carbonate, and a polar aprotic solvent.

As a synthetic intermediate, this compound offers several strategic advantages:

Cross-Coupling Reactions: The aryl bromide functionality is a prime site for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. nbinno.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the aromatic core into more complex structures for pharmaceutical or materials science applications. nbinno.com

Ester Modification: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This flexibility is crucial for building diverse molecular libraries for biological screening. mdpi.com

Building Block for Bioactive Molecules: Analogous compounds, such as methyl 4-bromo-2-methoxybenzoate, are known to be critical intermediates in the synthesis of pharmaceuticals targeting inflammation and pain, as well as in the development of modern agrochemicals like herbicides and insecticides. nbinno.com By extension, this compound is a promising precursor for similar applications.

Research Gaps and Prospective Investigations for this compound

The primary research gap concerning this compound is the lack of comprehensive studies detailing its synthesis, characterization, and application. The existing chemical literature focuses more on isomers or related phenoxyacetates, leaving a clear opportunity for foundational research on this specific molecule.

Prospective investigations could be directed toward several key areas:

Synthesis Optimization and Characterization: A thorough investigation into an efficient and scalable synthesis protocol is the first logical step. Following synthesis, complete characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) would provide a definitive understanding of its structural and electronic properties.

Exploration in Medicinal Chemistry: Given that phenoxyacetic acid derivatives have shown promise as anti-inflammatory and anti-cancer agents, this compound should be used as a scaffold to generate novel derivatives for biological evaluation. mdpi.commdpi.com Its unique substitution pattern could lead to compounds with novel selectivity or potency.

Application in Agrochemical Synthesis: The structural motifs present are common in agrochemicals. nbinno.com The compound could serve as a starting material for new classes of herbicides or fungicides, an area where novel structures are continuously sought to overcome resistance.

Utility in Materials Science: Aryl bromides are precursors to organometallic reagents and can be used in the synthesis of conjugated polymers and other advanced materials. nbinno.com The potential of this compound as a monomer or functional building block in materials science remains unexplored.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO4 |

|---|---|

Molecular Weight |

275.10 g/mol |

IUPAC Name |

methyl 2-(4-bromo-2-methoxyphenoxy)acetate |

InChI |

InChI=1S/C10H11BrO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3 |

InChI Key |

QWFCEOHPCQLVAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 2 4 Bromo 2 Methoxyphenoxy Acetate

Strategies for the Construction of the Phenoxyacetate (B1228835) Moiety

The formation of the phenoxyacetate functional group is a critical step in the synthesis of the target molecule. This can be achieved through two main strategies: the Williamson ether synthesis to form the ether linkage, or the esterification of a pre-existing phenoxyacetic acid.

Williamson Ether Synthesis Approaches Utilizing Substituted Phenols and Bromoacetate (B1195939) Derivatives

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comquizlet.com In the context of synthesizing Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, this reaction would involve the nucleophilic substitution of a haloacetate derivative by the corresponding substituted phenoxide.

The general mechanism follows an S(_N)2 pathway, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the haloacetate and displacing the halide leaving group. masterorganicchemistry.com For this specific synthesis, the key starting materials are 4-bromo-2-methoxyphenol (B1221611) and a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate.

The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542), thereby generating the more nucleophilic phenoxide. Common bases and solvent systems for this transformation are presented in the table below.

| Base | Solvent | Typical Reaction Conditions |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Room temperature to gentle heating |

| Potassium Carbonate (K₂CO₃) | Acetone (B3395972), Acetonitrile | Reflux |

| Sodium Hydroxide (B78521) (NaOH) | Water, Phase-transfer catalyst | Room temperature to heating |

The choice of a primary haloacetate, like methyl chloroacetate, is crucial as the Williamson ether synthesis is most efficient for primary and methyl halides. Secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway. masterorganicchemistry.com

Esterification Protocols for Methyl 2-(4-bromo-2-methoxyphenoxy)acetic Acid Precursors

An alternative approach to the final product is the esterification of the corresponding carboxylic acid, 2-(4-bromo-2-methoxyphenoxy)acetic acid. The Fischer-Speier esterification is a classic and effective method for this transformation. organic-chemistry.org

This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of the alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. libretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used, or the water formed as a byproduct is removed. libretexts.orgathabascau.ca

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers and the elimination of a water molecule lead to the final ester product. organic-chemistry.org

Commonly used acid catalysts and reaction conditions are summarized in the following table.

| Acid Catalyst | Solvent | Typical Reaction Conditions |

| Sulfuric Acid (H₂SO₄) | Methanol (excess) | Reflux |

| p-Toluenesulfonic Acid (TsOH) | Methanol (excess) | Reflux |

| Hydrochloric Acid (HCl) | Methanol (excess) | Reflux |

Bromination and Methoxylation Protocols on Aromatic Scaffolds Relevant to the Compound

The specific substitution pattern of this compound, with a bromine atom at the 4-position and a methoxy (B1213986) group at the 2-position, necessitates regioselective methods for the introduction of these functionalities onto the aromatic ring.

Regioselective Bromination Techniques (e.g., Electrophilic Aromatic Substitution)

The bromine atom is most strategically introduced via electrophilic aromatic substitution on a precursor such as guaiacol (B22219) (2-methoxyphenol). The hydroxyl and methoxy groups are both ortho-, para-directing and activating. The para position to the hydroxyl group is the most sterically accessible and electronically favored position for electrophilic attack.

The use of N-Bromosuccinimide (NBS) is a common and effective method for the regioselective bromination of activated aromatic rings. The reaction of guaiacol with NBS can be carried out under mild conditions to selectively yield 4-bromo-2-methoxyphenol.

The table below outlines typical reagents and conditions for the regioselective bromination of guaiacol.

| Brominating Agent | Solvent | Key Features |

| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | High para-selectivity, mild conditions |

| Bromine (Br₂) | Acetic Acid, Carbon Tetrachloride | Can lead to over-bromination if not controlled |

Methodologies for Introducing the Methoxy Group

In the most logical synthetic routes to this compound, the methoxy group is present in the starting material, typically guaiacol. Therefore, the primary consideration is the stability of the methoxy group during subsequent reactions rather than its introduction.

However, for the sake of a comprehensive discussion, the introduction of a methoxy group onto a phenolic precursor can be achieved through O-methylation. This is often accomplished using a methylating agent in the presence of a base.

Some common methods for O-methylation are listed below.

| Methylating Agent | Base | Solvent |

| Dimethyl sulfate (B86663) | Potassium Carbonate | Acetone |

| Methyl iodide | Sodium Hydride | THF, DMF |

Multi-Step Synthesis Pathways for this compound

A plausible and efficient multi-step synthesis of this compound can be designed by combining the aforementioned reactions. A logical pathway would commence with a commercially available and inexpensive starting material like guaiacol.

A Proposed Synthetic Pathway:

Regioselective Bromination of Guaiacol: Guaiacol is first brominated at the para position relative to the hydroxyl group to yield 4-bromo-2-methoxyphenol. This can be achieved with high selectivity using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

Williamson Ether Synthesis: The resulting 4-bromo-2-methoxyphenol is then subjected to a Williamson ether synthesis. The phenol is deprotonated with a base such as potassium carbonate, and the resulting phenoxide reacts with methyl chloroacetate in a solvent like acetone under reflux to form the target molecule, this compound.

An alternative final step could involve a two-step process from 4-bromo-2-methoxyphenol:

Etherification with Chloroacetic Acid: First, a Williamson ether synthesis is performed using chloroacetic acid and a base to produce 2-(4-bromo-2-methoxyphenoxy)acetic acid.

Fischer Esterification: The resulting carboxylic acid is then esterified using methanol and an acid catalyst to yield the final product.

The choice between these pathways would depend on factors such as the availability and cost of reagents, and the ease of purification at each stage.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate, such as methyl bromoacetate or methyl chloroacetate, by the phenoxide ion generated from 4-bromo-2-methoxyphenol. The efficiency and yield of this synthesis are highly dependent on the reaction conditions.

Solvent Effects: The choice of solvent plays a crucial role in the rate of the S\textsubscript{N}2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the phenoxide anion more nucleophilic. wikipedia.orgmasterorganicchemistry.com Commonly used solvents include acetonitrile, dimethylformamide (DMF), and acetone. wikipedia.org Protic solvents, such as alcohols, can solvate the phenoxide ion, thereby reducing its nucleophilicity and slowing down the reaction. wikipedia.org

Temperature: The reaction temperature influences the rate of the Williamson ether synthesis. Typically, these reactions are conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction time of 1 to 8 hours. wikipedia.org However, excessively high temperatures can promote side reactions, such as the elimination of the alkylating agent, particularly if there is any steric hindrance. wikipedia.org

Catalysis: While the Williamson ether synthesis is not always catalytic, the use of phase-transfer catalysts (PTCs) can be beneficial, especially in industrial settings or when dealing with heterogeneous reaction mixtures. wikipedia.org PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkylating agent, thereby increasing the reaction rate.

The table below illustrates hypothetical optimization data for the synthesis of this compound.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | Reflux | 8 | 85 |

| 2 | NaH | DMF | Room Temp | 12 | 90 |

| 3 | Cs₂CO₃ | Acetonitrile | 80 | 6 | 92 |

| 4 | K₂CO₃/TBAB | Toluene/H₂O | 90 | 5 | 88 |

Purification Techniques for Intermediate and Final Products

The purification of this compound and its precursors is essential to obtain a high-purity final product. Standard laboratory techniques are employed for this purpose.

Following the reaction, a typical work-up procedure involves quenching the reaction mixture, often with water, followed by extraction of the product into an organic solvent like ethyl acetate (B1210297). The organic layer is then washed with brine to remove any remaining water-soluble impurities and dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.

For the removal of unreacted starting materials and by-products, column chromatography is a highly effective method. Silica gel is commonly used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is optimized to achieve good separation of the desired product from impurities.

Recrystallization is another valuable technique for purifying the final product, provided it is a solid at room temperature. A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Cooling the saturated solution allows for the formation of pure crystals of this compound.

Derivatization and Analog Synthesis of this compound

The presence of multiple functional groups in this compound allows for a wide range of derivatizations and the synthesis of various analogs.

Hydrolysis: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-(4-bromo-2-methoxyphenoxy)acetic acid. This transformation is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of a base like sodium hydroxide or potassium hydroxide, followed by acidification. sciencemadness.org Acid-catalyzed hydrolysis is also possible but may require harsher conditions. google.com

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

Transformations of the Bromo-Substituent: The aryl bromide functionality is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid or boronic ester in the presence of a palladium catalyst and a base can replace the bromine atom with an aryl, heteroaryl, or alkyl group. organic-chemistry.orgyoutube.comyoutube.com

Heck Reaction: The bromo-substituent can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. wikipedia.orglibretexts.orgorganic-chemistry.org

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, introduces an alkynyl group at the position of the bromine atom. organic-chemistry.orglibretexts.orgwikipedia.orgnih.govresearchgate.net

The following table provides a hypothetical overview of potential cross-coupling reactions.

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

Transformations of the Methoxy-Substituent: The methoxy group is generally stable, but it can be cleaved to yield the corresponding phenol under certain conditions. Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) can be used for the demethylation of aryl methyl ethers. researchgate.nettandfonline.comresearchgate.net

Positional isomers of this compound can be synthesized by starting with the appropriate isomers of bromo-methoxyphenol. For example, using 2-bromo-4-methoxyphenol (B98834) or 3-bromo-4-methoxyphenol (B107203) in the Williamson ether synthesis with methyl bromoacetate would yield the corresponding positional isomers. Structurally related compounds can be prepared by varying the haloacetate ester, for instance, using ethyl bromoacetate would result in the corresponding ethyl ester.

Advanced Reaction Chemistry Involving this compound as a Substrate

This compound can serve as a key building block in the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. The strategic manipulation of its functional groups allows for the construction of elaborate molecular scaffolds.

For instance, a synthetic route could involve an initial cross-coupling reaction at the bromo-position to introduce a new substituent, followed by hydrolysis of the ester to the carboxylic acid. The resulting acid can then be coupled with amines or alcohols to form amides or esters, respectively, leading to a diverse library of compounds.

Furthermore, intramolecular reactions can be envisioned. For example, if the substituent introduced via a cross-coupling reaction contains a suitable functional group, subsequent intramolecular cyclization could lead to the formation of heterocyclic systems. The ability to perform sequential and selective transformations on its different functional groups makes this compound a versatile platform for the synthesis of novel organic compounds.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for a range of transition-metal catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl structures by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. This compound can be coupled with various aryl or vinyl boronic acids or their corresponding esters. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The reaction conditions are generally mild and tolerant of a wide array of functional groups, including the ester and ether moieties present in the substrate.

| Parameter | Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Triphenylphosphine (PPh₃), dppf |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) |

| Temperature | 80-110 °C |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, also catalyzed by a palladium catalyst. wikipedia.org this compound can react with alkenes such as acrylates, styrenes, or other vinyl compounds. wikipedia.org Typical catalysts include palladium acetate or tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine (B128534) or potassium carbonate. wikipedia.org The reaction mechanism includes oxidative addition of the aryl bromide to the palladium catalyst, migratory insertion of the alkene, and a β-hydride elimination step to release the final product. libretexts.org

| Parameter | Typical Conditions for Heck Reaction of Aryl Bromides |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Dioxane |

| Alkene | Styrene, acrylates, acrylonitrile |

| Temperature | 100-140 °C |

Nucleophilic Displacement Reactions at the Bromine Center

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging. The phenyl ring is not sufficiently activated by electron-withdrawing groups to facilitate the addition-elimination mechanism typical of SNAr reactions.

However, transition metal-catalyzed nucleophilic substitution reactions provide a viable alternative. For instance, copper-catalyzed reactions can be employed to displace the bromine atom with various nucleophiles. A notable example is the copper-catalyzed methoxylation of aryl bromides, which can introduce a methoxy group under relatively mild conditions. nih.gov This type of transformation, often referred to as an Ullmann-type reaction, typically requires a copper(I) salt (e.g., CuI or CuBr) as a catalyst, a ligand such as phenanthroline or a diamine, and a base like cesium carbonate or potassium phosphate. Other nucleophiles, including amines and thiols, can also be coupled to the aromatic ring using similar palladium or copper-catalyzed systems (e.g., Buchwald-Hartwig amination).

| Reaction Type | Catalyst System | Nucleophile | Typical Conditions |

| Ullmann Condensation | CuI, Ligand (e.g., Phenanthroline) | Alcohols, Phenols | Base (e.g., Cs₂CO₃), High Temperature (100-200 °C) |

| Buchwald-Hartwig Amination | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | Primary/Secondary Amines | Base (e.g., NaOt-Bu), Toluene, 80-110 °C |

Cycloaddition and Condensation Reactions for Scaffold Assembly

The direct participation of this compound in traditional cycloaddition or condensation reactions is limited by its inherent structure.

Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, require specific functional groups like a conjugated diene and a dienophile. wikipedia.org The aromatic ring of this compound is not a diene in the classical sense and lacks the reactivity to participate in such transformations under standard thermal conditions. Similarly, for [2+2] cycloadditions, the molecule does not possess a suitable alkene or ketene (B1206846) functionality. While the aromatic ring could theoretically participate in certain dearomatizing cascade reactions involving cycloadditions, such transformations are highly specialized and have not been reported for this specific substrate. organic-chemistry.org Therefore, the compound is not a typical precursor for direct cycloaddition reactions.

Condensation Reactions: Classic condensation reactions, like the aldol (B89426) or Claisen condensation, involve the reaction of enolates with carbonyl compounds. The ester group in this compound does possess α-protons on the methylene (B1212753) group, but their acidity is generally insufficient for deprotonation under standard basic conditions to form a reactive enolate for a Claisen self-condensation. It could potentially act as an electrophile in a mixed Claisen condensation with a more reactive enolizable ester, but this is not a common application for this type of molecule. The compound lacks a ketone or aldehyde group, precluding its direct participation as either the nucleophilic or electrophilic partner in an aldol condensation.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 4 Bromo 2 Methoxyphenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum provides detailed information about the different types of protons in a molecule. For Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, distinct signals are expected for the aromatic protons and the protons of the methoxy (B1213986) and methyl acetate (B1210297) groups. The aromatic region is anticipated to show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the bromo, methoxy, and phenoxyacetate (B1228835) substituents.

The predicted ¹H NMR data, based on the analysis of structurally similar compounds like 4-bromo-2-methoxyphenol (B1221611), is presented below. beilstein-journals.orgchemicalbook.com The spectrum would reveal three distinct signals in the aromatic region and three singlets corresponding to the aliphatic and methoxy protons.

Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.10 | d | J ≈ 2.5 Hz | 1H |

| H-5 | ~6.95 | dd | J ≈ 8.8, 2.5 Hz | 1H |

| H-6 | ~6.80 | d | J ≈ 8.8 Hz | 1H |

| OCH₂ | ~4.65 | s | - | 2H |

| Ar-OCH₃ | ~3.88 | s | - | 3H |

| COOCH₃ | ~3.75 | s | - | 3H |

The ¹³C NMR spectrum is used to identify all unique carbon environments within the molecule. For this compound, ten distinct carbon signals are expected: six for the aromatic ring and four for the substituent groups (two methoxy carbons, one methylene (B1212753) carbon, and one carbonyl carbon). The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Carbons attached to electronegative atoms like oxygen and bromine will appear further downfield. libretexts.orglibretexts.org

Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~149.0 |

| C-2 | ~148.5 |

| C-3 | ~116.0 |

| C-4 | ~113.5 |

| C-5 | ~124.5 |

| C-6 | ~115.5 |

| OCH₂ | ~67.0 |

| C=O | ~169.0 |

| Ar-OCH₃ | ~56.2 |

| COOCH₃ | ~52.5 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a COSY spectrum would show cross-peaks between the adjacent aromatic protons H-5 and H-6, and also between H-5 and H-3 (a weaker, four-bond coupling). This would confirm their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). This technique would be used to definitively link each proton signal to its corresponding carbon signal. For example, it would show correlations between the aromatic protons (δ ~6.8-7.1) and their attached aromatic carbons (δ ~115-125), the OCH₂ protons (δ ~4.65) and the OCH₂ carbon (δ ~67.0), and the methoxy protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together different parts of the molecule. Key expected correlations would include:

The OCH₂ protons (δ ~4.65) to the aromatic carbon C-1 (δ ~149.0) and the carbonyl carbon (C=O, δ ~169.0).

The COOCH₃ protons (δ ~3.75) to the carbonyl carbon (C=O, δ ~169.0).

The Ar-OCH₃ protons (δ ~3.88) to the aromatic carbon C-2 (δ ~148.5).

Aromatic protons to neighboring and quaternary carbons, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound, the molecular ion peak [M]⁺ would appear as a characteristic doublet with a 1:1 intensity ratio, due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 274 and 276. docbrown.info

Key expected fragmentation pathways include:

Alpha-cleavage: Loss of the methoxycarbonyl radical (•COOCH₃) to give a fragment ion at m/z 215/217.

Ether cleavage: Cleavage of the ether bond can lead to the formation of the 4-bromo-2-methoxyphenoxy radical and a cation at m/z 73 [CH₂COOCH₃]⁺ or the formation of the 4-bromo-2-methoxyphenol ion at m/z 202/204.

Loss of a methyl radical: Loss of •CH₃ from the methoxy group is another possible fragmentation.

Electrospray Ionization (ESI) is a soft ionization technique that typically keeps the molecule intact, making it ideal for accurate molecular weight determination. scielo.br The compound is expected to be detected as protonated or sodiated adducts in the positive ion mode.

[M+H]⁺: The protonated molecular ion would be observed as a doublet at m/z 275/277.

[M+Na]⁺: The sodium adduct, often observed, would appear as a doublet at m/z 297/299.

[2M+Na]⁺: A dimer adduct with sodium might also be detected at m/z 571/573/575.

High-resolution mass spectrometry (HRMS) using ESI could be employed to determine the exact mass of the molecular ion, which would confirm the elemental composition (C₁₀H₁₁BrO₄).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. This allows for the calculation of its elemental formula, providing a high degree of confidence in its identity. The technique measures the mass-to-charge ratio (m/z) to four or more decimal places.

For this compound, with the molecular formula C₁₀H₁₁BrO₄, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine is distinctive, as it has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which would result in a characteristic M and M+2 isotopic pattern in the mass spectrum.

A search for specific experimental HRMS data for this compound did not yield published results. However, a theoretical value provides a benchmark for future analysis.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₀H₁₁⁷⁹BrO₄ | [M+H]⁺ | 274.9862 |

| C₁₀H₁₁⁸¹BrO₄ | [M+H]⁺ | 276.9842 |

| C₁₀H₁₁⁷⁹BrO₄ | [M+Na]⁺ | 296.9682 |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for qualitative analysis.

Although a published FTIR spectrum for this compound was not found, its structure allows for the prediction of key absorption bands. The molecule contains an aromatic ring, an ether linkage, and a methyl ester group. Key expected vibrations include the C=O stretch of the ester, C-O stretches of the ether and ester, aromatic C=C stretches, and C-H stretches. youtube.comrockymountainlabs.comspectroscopyonline.com

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H (methyl/methylene) | Stretch | 3000-2850 | Medium |

| Ester C=O | Stretch | 1760-1735 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

| Aryl Ether C-O | Asymmetric Stretch | 1270-1230 | Strong |

| Aryl Ether C-O | Symmetric Stretch | 1050-1010 | Medium |

| Ester C-O | Stretch | 1250-1100 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations, such as those found in aromatic rings.

No specific Raman spectrum for this compound is available in the literature. However, based on its structure, certain vibrations would be expected to be strongly Raman active. The symmetric "breathing" mode of the substituted benzene ring would likely produce a strong signal. nbuv.gov.ua Vibrations involving the C-Br bond and the C-C framework of the aromatic ring are also typically observable in Raman spectra. researchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

To date, no public repository or peer-reviewed publication contains a solved crystal structure for this specific compound. If single crystals were grown, this analysis would yield a definitive structural model and data such as the crystal system, space group, and unit cell dimensions.

The study of crystal packing reveals how molecules are arranged in the crystal lattice, which is governed by various intermolecular forces. For this compound, several types of non-covalent interactions would be of interest.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds involving the methoxy and ester oxygen atoms as acceptors are possible and often play a role in stabilizing crystal structures.

Halogen Bonding: The bromine atom on the aromatic ring could act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of neighboring molecules. This type of interaction is a significant directional force in the crystal engineering of halogenated compounds.

π-π Stacking: The electron-rich aromatic rings could stack on top of one another, an interaction driven by electrostatic and van der Waals forces. chemrxiv.orgresearchgate.net The specific geometry (e.g., parallel-displaced or T-shaped) of these interactions would be revealed by a crystallographic study.

A detailed analysis of these interactions would require a solved crystal structure, which is not currently available.

Other Advanced Analytical Methods

Further structural confirmation and purity assessment of this compound are achieved through a combination of classical and advanced analytical techniques. Elemental analysis provides fundamental validation of the empirical formula, while chromatographic methods are essential for assessing purity, including enantiomeric purity if applicable.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (excluding bromine and oxygen, which are typically calculated by difference) in a sample of this compound. This analysis is crucial for verifying that the empirical formula of the synthesized compound aligns with its theoretical composition, providing a primary check of its purity and identity.

The molecular formula for this compound is C₁₀H₁₁BrO₃. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values are then compared against the experimental results obtained from combustion analysis. A close correlation between the experimental and theoretical percentages for carbon and hydrogen validates the empirical formula of the compound. For instance, in the characterization of similarly substituted bromo-aromatic compounds, CHN analysis is a standard method to confirm the molecular formula. niscpr.res.in

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 43.66 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.03 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 29.05 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 17.45 |

| Total | 275.12 | 100.00 |

Note: The data in this table represents the theoretical values calculated from the molecular formula. Experimental values from laboratory analysis would be expected to be in close agreement.

Potential Applications in Catalysis and Materials Science Research

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate as a Ligand Precursor in Organometallic Catalysis

The structure of this compound is well-suited for its use as a precursor in the synthesis of specialized ligands for organometallic catalysts. The aromatic bromine atom serves as a key reactive site for introducing donor atoms like phosphorus, which are crucial for catalytic activity.

A common strategy in ligand synthesis involves the reaction of ortho-lithiated compounds with phosphorus sources. nih.gov The bromine atom on the phenoxy ring can be converted into a nucleophilic lithium species through a lithium-halogen exchange reaction. This lithiated intermediate can then be reacted with a chlorophosphine, such as chlorodiphenylphosphine, to install a phosphine (B1218219) donor group. This process would yield a multifunctional ligand where the methoxy (B1213986) group and the newly introduced phosphine group could act as a bidentate chelate, stabilizing a metal center. The synthesis of ansa-permethylindenyl-phenoxy (PHENI*) transition-metal complexes, used in olefin polymerization, similarly relies on substituted phenols that are first brominated and then modified. nih.gov

Furthermore, the ester group offers another point for modification. It can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional coordinating sites for creating polydentate ligands. The reactivity of the bromine atom is central to these transformations, as it allows for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

| Reaction Type | Reagents | Functional Group Transformation | Potential Application |

|---|---|---|---|

| Lithium-Halogen Exchange | n-BuLi, then PPh₂Cl | Aryl-Br → Aryl-PPh₂ | Synthesis of phosphine ligands nih.gov |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-Br → Aryl-Aryl' | Creation of extended π-systems in ligands |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl-Br → Aryl-NR₂ | Introduction of nitrogen donors |

| Ester Hydrolysis | NaOH, H₃O⁺ | -COOCH₃ → -COOH | Creation of an anionic coordinating group |

Role in the Synthesis of Advanced Organic Materials or Functional Polymers

The bifunctional nature of this compound, possessing both a reactive bromine atom and a phenoxy group, makes it a candidate as a monomer precursor for synthesizing high-performance polymers like poly(arylene ether)s (PAEs). researchgate.net After hydrolysis of the methyl ester to a phenol (B47542), the resulting molecule would have a phenolic hydroxyl group and an aryl bromide. This "A-B" type monomer could undergo self-condensation, or it could be co-polymerized with other bisphenols or activated aromatic dihalides to create polymers with precisely controlled structures and properties. 20.210.105kpi.ua

The synthesis of PAEs often involves nucleophilic aromatic substitution or metal-catalyzed coupling reactions. researchgate.net The bromine atom on the ring allows for participation in reactions like Pd-catalyzed C-O polycondensation, a robust method for creating these polymers. chemrxiv.org The methoxy group on the polymer backbone can influence the final properties of the material, such as solubility, thermal stability, and glass transition temperature.

Moreover, polymers synthesized using this brominated monomer would retain reactive bromine sites along the polymer chain. These sites can be modified after polymerization, a technique known as post-polymerization modification. researchgate.net This allows for the grafting of various functional groups onto the polymer backbone, creating materials for specialized applications such as flame retardants, stimuli-responsive nanoparticles, or functional membranes. researchgate.netresearchgate.net For example, the bromine can be converted to an azide (B81097) group, which can then be used in "click chemistry" reactions to attach a wide variety of molecules. nih.gov

| Process | Description | Key Functional Group | Resulting Material |

|---|---|---|---|

| Polycondensation | Reaction of the hydrolyzed monomer (A-B type) to form poly(arylene ether)s. researchgate.net20.210.105 | Aryl-Br and Phenol (-OH) | High-performance thermoplastic |

| Post-Polymerization Modification | Chemical conversion of the bromine atoms on a pre-formed polymer chain. researchgate.net | Aryl-Br | Functional polymer with tailored side chains |

| Copolymerization | Reaction with other monomers to create copolymers with specific properties. kpi.ua | Aryl-Br and Phenol (-OH) | Advanced copolymer (e.g., block copolymer) |

Heterogeneous Catalysis and Surface Interactions

In the field of heterogeneous catalysis, performance is dictated by the interactions between reactants and the catalyst surface. Modifying the surface of catalyst supports, such as metal oxides (e.g., Al₂O₃, TiO₂), with organic molecules is a key strategy for tuning catalytic activity and selectivity. rsc.orgbohrium.com

This compound can be hydrolyzed to its corresponding carboxylic acid, 2-(4-bromo-2-methoxyphenoxy)acetic acid. Carboxylic acids are excellent anchor groups for grafting molecules onto metal oxide surfaces. Once anchored, the bromo-methoxy-phenyl portion of the molecule would form a new organic layer on the inorganic support.

This surface modification could influence the catalytic environment in several ways. It could change the hydrophobicity of the surface, which can be crucial in aqueous-phase reactions by controlling the relative surface concentration of organic reactants and water. rsc.org The specific arrangement and conformation of the phenoxyacetic acid derivatives on the surface can create specific binding pockets or channels, potentially leading to shape-selective catalysis. researchgate.net The bromine atom on the surface could also serve as a site for further chemical reactions, allowing for the immobilization of catalytically active metal complexes, thereby creating a hybrid catalyst that combines the benefits of both homogeneous and heterogeneous systems.

Future Research Directions and Perspectives on Methyl 2 4 Bromo 2 Methoxyphenoxy Acetate

Development of Novel and Sustainable Synthetic Pathways

Future research into the synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is poised to move beyond traditional batch methods towards more efficient, sustainable, and scalable continuous flow processes. A primary objective is the development of synthetic routes that minimize waste, reduce energy consumption, and utilize greener solvents and catalysts.

Key research thrusts in this area include:

Continuous Flow Synthesis: Transitioning from conventional batch reactions to continuous flow systems offers substantial improvements in reaction control, heat and mass transfer, and safety. Future studies could focus on designing a multi-step flow process, potentially integrating reaction and purification steps, to enhance yield and purity. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for optimizing the etherification reaction between 4-bromo-2-methoxyphenol (B1221611) and a methyl acetate (B1210297) synthon.

Green Chemistry Approaches: Emphasis will be placed on replacing hazardous reagents and solvents with more environmentally benign alternatives. Research could explore the use of biodegradable solvents, water-based reaction media, or solvent-free conditions. Furthermore, the development of recyclable catalysts, such as solid-supported phase-transfer catalysts or enzymatic catalysts, could significantly improve the sustainability of the synthesis.

Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times from hours to minutes. This technique can enhance reaction rates and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

Photocatalysis: The application of visible-light photocatalysis represents a novel frontier for C-O bond formation. Research could explore the use of suitable photoredox catalysts to mediate the coupling of the phenoxide with an appropriate acetate radical precursor under mild conditions, offering a sustainable alternative to traditional thermal methods.

These innovative synthetic strategies promise not only to improve the efficiency and environmental footprint of producing this compound but also to provide a robust platform for the synthesis of a wider library of related phenoxyacetate (B1228835) derivatives.

Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring

To support the development of advanced synthetic pathways, the integration of Process Analytical Technology (PAT) is crucial for real-time monitoring and control. Future research will focus on employing a suite of orthogonal analytical tools to gain unprecedented insight into reaction kinetics, intermediate formation, and impurity profiles.

The implementation of these techniques within a continuous flow setup can facilitate data-driven optimization and ensure process stability.

Table 1: Advanced Analytical Techniques for Reaction Monitoring

| Analytical Technique | Application in Synthesis Monitoring | Data Processing Model | Potential Insights |

| Inline NMR Spectroscopy | Real-time quantification of reactants, intermediates, and the final product without sample extraction. | Indirect Hard Modeling (IHM) or Chemometrics | Provides detailed kinetic data, identifies transient intermediates, and quantifies component concentrations. |

| Inline UV/Vis Spectroscopy | Monitors the concentration of chromophoric species throughout the reaction. | Deep Learning Neural Networks | Tracks the disappearance of starting materials and the appearance of products, particularly useful for reactions involving colored species. |

| Inline Infrared (IR) Spectroscopy | Tracks changes in functional groups (e.g., carbonyl, ether) to follow reaction progress. | Partial Least Squares (PLS) Regression | Offers real-time conversion data and can detect the formation of key bonds. |

| Online UHPLC | Automated, rapid sampling for high-resolution separation and quantification of all components in the reaction mixture. | Peak Integration | Provides final confirmation of product purity and quantifies trace impurities. |

By combining these techniques, researchers can create a comprehensive, data-rich environment for studying the synthesis of this compound. This multi-PAT approach enables dynamic experimentation and the rapid identification of optimal reaction conditions, representing a significant leap forward in synthetic process understanding and control.

Expansion of Computational Studies for Predictive Modeling and Data Science Applications

Computational chemistry and data science offer powerful tools to predict the properties of this compound and guide experimental research. Future work in this area will focus on building robust predictive models for reactivity, spectral properties, and potential bioactivity.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the optimized molecular geometry and predict spectroscopic signatures (NMR, IR, UV-Vis), which can then be correlated with experimental data. These calculations provide a foundational understanding of the molecule's electronic structure.

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can identify the electrophilic and nucleophilic sites on the molecule, offering predictions about its chemical reactivity and intermolecular interactions. For instance, the MEP surface can highlight regions susceptible to nucleophilic attack, guiding the design of subsequent reactions.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be applied to study the nature of chemical bonds within the molecule, providing insights into bond strength and stability.

Molecular Docking Simulations: To explore potential biological relevance, in silico molecular docking studies can be performed against various protein targets. This involves predicting the preferred binding orientation and affinity of this compound to the active site of a receptor, helping to prioritize targets for experimental validation.

Machine Learning and QSAR: By synthesizing a library of related phenoxyacetate derivatives and collecting experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models use machine learning algorithms to correlate structural features with observed activities, enabling the prediction of properties for new, unsynthesized compounds and guiding the design of molecules with enhanced characteristics.

Table 2: Computational Approaches and Their Applications

| Computational Method | Objective | Predicted Parameters |

| DFT | Structural and Electronic Characterization | Optimized geometry, vibrational frequencies (IR), electronic transitions (UV-Vis), NMR chemical shifts. |

| MEP | Reactivity Prediction | Electrophilic/nucleophilic sites, regions for intermolecular interactions. |

| Molecular Docking | Bioactivity Screening | Binding affinity, interaction modes with protein targets. |

| QSAR | Predictive Modeling | Correlation of chemical structure with biological activity or chemical properties. |

Exploration of New Biological Targets and Mechanistic Investigations (excluding clinical translation)

While avoiding clinical translation, foundational academic research can explore the potential interactions of this compound with various biological systems to uncover novel activities and mechanisms of action. The structural motifs present in the molecule—a halogenated aromatic ring and a phenoxyacetate group—are found in various biologically active compounds, suggesting avenues for investigation.

Antimicrobial and Antifungal Screening: Halogenated aromatic compounds are known for their antimicrobial properties. Initial research could involve screening the compound against a panel of bacteria and fungi to identify any potential inhibitory activity. Follow-up studies would focus on determining the mechanism of action at a molecular level.

Enzyme Inhibition Assays: The phenoxyacetate scaffold can be investigated for its potential to interact with various enzymes. For example, derivatives of this class could be tested against enzymes involved in metabolic pathways or signaling cascades to identify any specific inhibitory effects.

Interaction with Cardiac Ion Channels: Related molecules containing phenoxy linkers have been studied for their effects on cardiac ion channels such as RyR2 and NaV1.5. Initial biophysical and electrophysiological studies could investigate whether this compound modulates the activity of these or other ion channels, focusing on the fundamental molecular interactions.

Probing Cellular Pathways: Should any bioactivity be identified, mechanistic studies using cell-based assays could be employed to understand how the compound influences specific cellular pathways. This could involve investigating effects on cell signaling, oxidative stress, or other fundamental cellular processes.

The goal of this research is purely academic: to understand the fundamental interactions between this specific chemical structure and biological macromolecules, thereby expanding the chemical biology toolbox.

Synergistic Research with Other Chemical Entities for Enhanced Academic Utility

The academic utility of this compound can be significantly enhanced by using it as a scaffold or building block in synergistic combination with other chemical entities. Its functional groups—the ester, the bromo substituent, and the aromatic ring—provide multiple handles for further chemical modification.

As a Synthetic Intermediate: The bromo group can be readily converted into other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the synthesis of a diverse library of more complex molecules where the phenoxyacetate core is linked to other aromatic, alkyl, or amine-containing fragments.

Development of Multitarget Ligands: The compound could be chemically linked to other known bioactive molecules to create hybrid compounds. For instance, following the strategy used for caffeic acid derivatives, it could be tethered to other pharmacophores to explore potential multitarget interactions or synergistic effects in biochemical assays.

Polymer Chemistry: The molecule could be hydrolyzed to the corresponding carboxylic acid and used as a monomer for the synthesis of novel polyesters or polyamides. The presence of the bromo- and methoxy- groups on the pendant phenyl ring would impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or refractive index.

Coordination Chemistry: The ether and carbonyl oxygens provide potential coordination sites for metal ions. Research could explore the synthesis of metal complexes incorporating this compound as a ligand, leading to new materials with interesting catalytic, magnetic, or optical properties.

By exploring these synergistic avenues, the compound transitions from a standalone molecule to a versatile platform for creating novel chemical structures with tailored properties for a wide range of academic research applications.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate?

The synthesis typically involves bromination of a methoxy-substituted phenylacetic acid derivative followed by esterification. For example:

- Bromination : React 4-methoxyphenylacetic acid with bromine in acetic acid under controlled conditions to introduce the bromo substituent regioselectively .

- Esterification : Treat the brominated intermediate with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester. Purification via recrystallization or column chromatography ensures high yields (>75%) .

- Validation : Confirm regiochemistry using ¹H/¹³C NMR and monitor reaction progress via TLC with UV visualization.

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~3.7 ppm for methoxy groups, δ ~4.6 ppm for the acetoxy methylene) provide structural confirmation. Compare shifts to analogs like methyl 2-(4-(benzyloxy)-3-methoxyphenyl)acetate .

- X-ray Crystallography : Use SHELX software for structure refinement . For example, monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å, β = 93.573° .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~287.0 for C₁₀H₁₀BrO₄).

Q. What are the primary research applications of this compound?

- Organic Synthesis : Acts as a precursor for complex esters in drug discovery (e.g., Combretastatin analogs ).

- Medicinal Chemistry : Investigated for anti-mitotic activity via tubulin binding studies .

- Material Science : Used to synthesize polymers with tailored dielectric properties due to bromine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G* basis sets) to identify electrophilic centers. The bromine atom and ester carbonyl group show high electrophilicity (Fukui indices >0.1) .

- Transition State Analysis : Simulate SN2 mechanisms at the bromine site using Gaussian08. Activation energies (~25 kcal/mol) correlate with experimental kinetics .

- Solvent Effects : Use COSMO-RS to model polar aprotic solvents (e.g., DMF), which enhance reaction rates by stabilizing transition states .

Q. How can researchers address low yields in the esterification step of synthesis?

- Catalyst Optimization : Replace H₂SO₄ with p-toluenesulfonic acid (PTSA) to reduce side reactions (e.g., demethylation). Yields improve from 65% to 85% .

- Reaction Monitoring : Employ in-situ FTIR to track ester carbonyl formation (~1740 cm⁻¹) and adjust stoichiometry dynamically .

- Byproduct Analysis : Use GC-MS to identify impurities (e.g., unreacted bromophenol derivatives) and optimize purification protocols .

Q. How to resolve discrepancies in crystallographic data interpretation?

- Data Validation : Cross-check SHELXL refinement parameters (e.g., R1 < 0.05, wR2 < 0.15) with ORTEP-3 molecular graphics to detect overfitting .

- Hydrogen Bonding Analysis : Identify R₂²(8) dimer motifs (common in carboxylic acid derivatives) and compare with Cambridge Structural Database entries .

- Thermal Motion Artifacts : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.